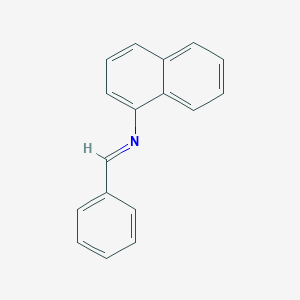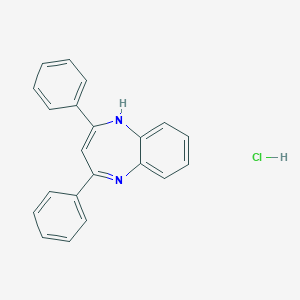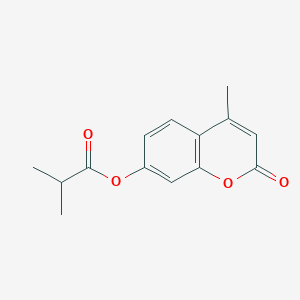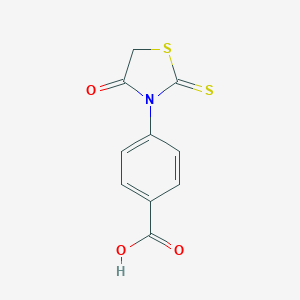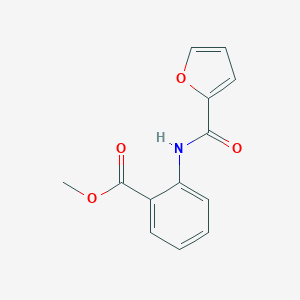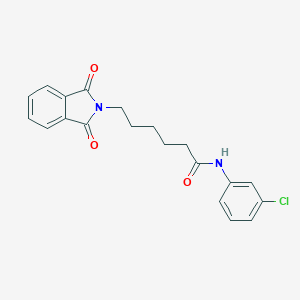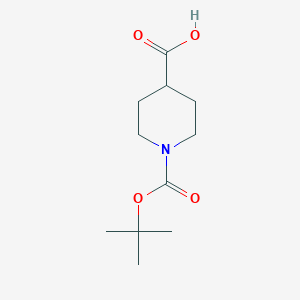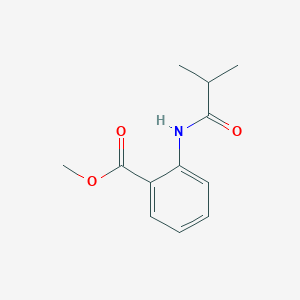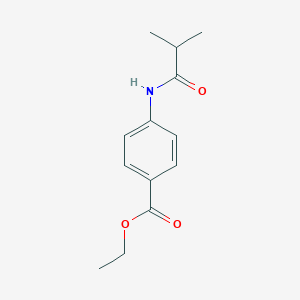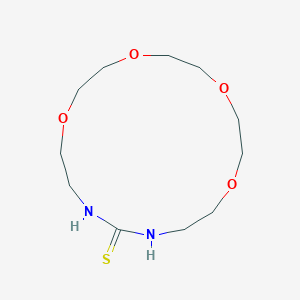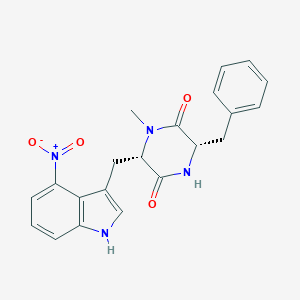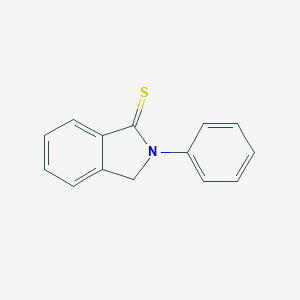![molecular formula C24H18N2 B188300 2,3-bis[(E)-2-phenylethenyl]quinoxaline CAS No. 6620-59-3](/img/structure/B188300.png)
2,3-bis[(E)-2-phenylethenyl]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-bis[(E)-2-phenylethenyl]quinoxaline, also known as BPEQ, is a synthetic compound that has been the subject of much scientific research due to its potential applications in various fields. BPEQ is a member of the quinoxaline family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2,3-bis[(E)-2-phenylethenyl]quinoxaline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 2,3-bis[(E)-2-phenylethenyl]quinoxaline has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and proliferation.
Effets Biochimiques Et Physiologiques
2,3-bis[(E)-2-phenylethenyl]quinoxaline has been shown to have a number of biochemical and physiological effects in cells and tissues. These include the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various signaling pathways. 2,3-bis[(E)-2-phenylethenyl]quinoxaline has also been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,3-bis[(E)-2-phenylethenyl]quinoxaline in lab experiments is that it is a relatively stable compound that can be easily synthesized. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in various experimental systems.
Orientations Futures
There are a number of future directions for research on 2,3-bis[(E)-2-phenylethenyl]quinoxaline. One area of research could focus on the development of new synthetic methods for 2,3-bis[(E)-2-phenylethenyl]quinoxaline that are more efficient and environmentally friendly. Other research could explore the use of 2,3-bis[(E)-2-phenylethenyl]quinoxaline as a fluorescent probe for the detection of other analytes, such as biomolecules and pathogens. Additionally, further research could investigate the potential use of 2,3-bis[(E)-2-phenylethenyl]quinoxaline as an anti-cancer agent, as well as its effects on other diseases and conditions.
Méthodes De Synthèse
2,3-bis[(E)-2-phenylethenyl]quinoxaline can be synthesized using a variety of methods, including the Pictet-Spengler reaction, the Suzuki-Miyaura coupling reaction, and the Friedel-Crafts acylation reaction. One of the most common methods for synthesizing 2,3-bis[(E)-2-phenylethenyl]quinoxaline is the Pictet-Spengler reaction, which involves the condensation of an aldehyde and an amine in the presence of a catalyst.
Applications De Recherche Scientifique
2,3-bis[(E)-2-phenylethenyl]quinoxaline has been the subject of much scientific research due to its potential applications in various fields. One area of research has focused on the use of 2,3-bis[(E)-2-phenylethenyl]quinoxaline as a fluorescent probe for the detection of metal ions. Other research has explored the use of 2,3-bis[(E)-2-phenylethenyl]quinoxaline as a photosensitizer for photodynamic therapy, as well as its potential as an anti-cancer agent.
Propriétés
Numéro CAS |
6620-59-3 |
|---|---|
Nom du produit |
2,3-bis[(E)-2-phenylethenyl]quinoxaline |
Formule moléculaire |
C24H18N2 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
2,3-bis[(E)-2-phenylethenyl]quinoxaline |
InChI |
InChI=1S/C24H18N2/c1-3-9-19(10-4-1)15-17-23-24(18-16-20-11-5-2-6-12-20)26-22-14-8-7-13-21(22)25-23/h1-18H/b17-15+,18-16+ |
Clé InChI |
FCJOKCQAZDQZFF-YTEMWHBBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N=C2C=CC4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N=C2C=CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B188217.png)
